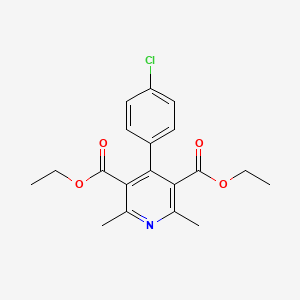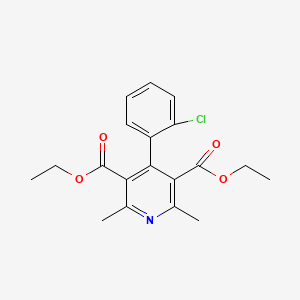
diethyl 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
説明
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C19H20ClNO4 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.1080858 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate and related compounds have been synthesized through various techniques, including phase transfer catalysis, the Hantzsch pyridine synthesis, and one-pot multicomponent condensation. These methods provide high purity and yield in the synthesis process (Wu Jian-yi, 2001); (P. Patil, V. Kasture, K. Prakash, 2015).
Crystal Structure and Properties : Studies on the crystal structures of these compounds reveal intricate hydrogen-bonding networks, offering insights into the compound's chemical interactions and properties (S. K. Metcalf, E. M. Holt, 2000).
Pharmaceutical Applications
Impurity Synthesis in Bulk Drugs : These compounds have been synthesized and identified as impurities in bulk drug production, such as Felodipine. Understanding these impurities is crucial for drug quality control and safety (Wu Pi-y, 2014).
Enantioselective Processes : The compounds have been involved in studies focusing on enantioselective processes, important in the production of optically active pharmaceuticals. For instance, their role in the kinetic resolution of dihydropyridine derivatives has been explored, which is significant in the synthesis of chiral drugs (A. Sobolev, M. Franssen, et al., 2002).
Applications in Chemical Analysis
- Spectrophotometric and Chromatographic Methods : These compounds have been used in developing validated chromatographic and spectrophotometric methods for estimating impurities in pharmaceuticals, showcasing their utility in analytical chemistry (Akash A. Vadangale, Sonali Pawar, et al., 2015).
Miscellaneous Applications
- Role in Biological Activities and Chemical Reactions : The compounds have shown potential biological activity and have been used to investigate various chemical reactions, such as dehydrogenation and rearrangements, contributing to the understanding of complex chemical processes (R. Bacon, B. Osuntogun, 1980); (D. H. Kim, 1986).
特性
IUPAC Name |
diethyl 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKJOFQOYOOVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=C(C=C2)Cl)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3559647.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B3559650.png)
![1-{4-[4-(2,3-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3559658.png)
![1,5-Dimethyl-4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one](/img/structure/B3559659.png)
![2-[(4-fluorobenzyl)thio]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B3559668.png)
![6,8-dichloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3559674.png)

![1-(1-benzylpiperidin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3559687.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B3559694.png)
![1-(2-Chlorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine](/img/structure/B3559696.png)
![2-[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-1-piperazinyl]ethanol](/img/structure/B3559703.png)

![2,6-dicyclohexylhexahydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-4,8-dione](/img/structure/B3559727.png)
![2,6-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3559728.png)
